2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol
Overview
Description
“2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol”, also known as Bromo-PADAP, is a chemical compound with the molecular formula C15H17BrN4O . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular weight of this compound is 349.23 g/mol . The InChI Key, which is a unique identifier for chemical substances, is LYVSIKOGJUDRBK-QGOAFFKASA-N . The SMILES string, another form of chemical representation, is CCN(CC)C1=CC(=O)\\C(C=C1)=N\\NC1=CC=C(Br)C=N1
.
Chemical Reactions Analysis
This compound has been used as a reagent in the spectrophotometric determination of uranium . It also reacts with zirconium oxide, generating a red fluorescing complex .
Physical And Chemical Properties Analysis
This compound is a red crystalline powder . It has a melting point range of 155.0°C to 160.0°C . It has a maximum absorption wavelength (λmax) of 443 nm .
Scientific Research Applications
Metal Ion Detection and Analysis
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol (Br-PADAP) has been found to be highly effective in staining and detecting various metals. It has been used in histochemical staining for sensitive detection of small amounts of metals in tissue, leveraging its unique sensitivity due to an alkylamino group at the benzene ring's 5-position (Sumi, Inoue, Muraki, & Suzuki, 2004). Additionally, Br-PADAP's application in high-performance liquid chromatography allows for simultaneous determination of multiple metals like copper, iron, and nickel, owing to its effectiveness as a chelating agent (Shijo, Uehara, Kudo, & Aratake, 1994).
Analytical Reagent in Spectrophotometry
Br-PADAP is a valuable reagent in spectrophotometric analysis. It has been used for the determination of zinc in serum due to its high molar absorptivity, although its water solubility poses challenges (Homsher & Zak, 1985). The compound is also suitable for the spectrophotometric determination of uranium, although the accuracy of results is influenced by reaction conditions and common ions (Sommer & Šamlotová, 1988).
Metal Chelation and Complexation Studies
The compound is used in studies exploring the complexation of various metal ions. For instance, Br-PADAP has been investigated for its sensitivity in chelating metals, particularly copper, iron, lead, and zinc, with the differentiation of target metals achieved using masking agents (Sumi, Inoue, Muraki, & Suzuki, 1983). Similarly, it has been synthesized as part of a series of azo dyes, demonstrating significant potential for the determination of metals, with the para-substituted dimethylamino group enhancing molar absorptivity and stability of metal complexes (Shibata, Furukawa, & Tǒei, 1973).
Environmental Monitoring
Br-PADAP has been applied in environmental monitoring, especially in the detection of toxic metals. A method utilizing the compound in flow injection spectrophotometric analysis allows for monitoring lead levels in human saliva, a novel approach for assessing environmental pollution (Luconi, Silva, Olsina, & Fernández, 2001).
Electrochemical Sensor Development
The modification of multiwalled carbon nanotube with Br-PADAP has been explored for the development of electrochemical sensors. Such sensors show promise in determining Pb(II) in water samples and standard alloys, demonstrating the compound's application in voltammetric stripping analysis (Salmanipour & Taher, 2011).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding dust formation .
properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)diazenyl]-5-(dimethylamino)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c1-18(2)10-4-5-11(12(19)7-10)16-17-13-6-3-9(14)8-15-13/h3-8,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIGBQNXJNNICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560089 | |
Record name | 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-pyridylazo)-5-dimethylaminophenol | |
CAS RN |
50783-82-9 | |
Record name | 6-[2-(5-Bromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10560089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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